

# addressing safety concerns in handling and storing sodium chlorite

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium chlorite

Cat. No.: B156985

[Get Quote](#)

## Technical Support Center: Sodium Chlorite Safety

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of **sodium chlorite**. Adherence to these protocols is critical to ensure a safe laboratory environment.

## Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **sodium chlorite**?

A1: **Sodium chlorite** is a strong oxidizing agent. The primary hazards include:

- Fire and Explosion: Dry **sodium chlorite** is a fire or explosion hazard if it comes into contact with combustible materials such as organic matter, dirt, solvents, or paints.[\[1\]](#) Contamination can initiate a chemical reaction, generating heat and potentially leading to a fire or explosion.[\[1\]](#)
- Chemical Burns: **Sodium chlorite** solutions are corrosive and can cause severe irritation or burns to the skin and eyes.[\[1\]](#)[\[2\]](#) Corneal damage can occur if it is not immediately washed from the eyes.[\[1\]](#)
- Toxic Gas Generation: When **sodium chlorite** reacts with acids, it produces chlorine dioxide (ClO<sub>2</sub>) gas, which is poisonous and potentially explosive at high concentrations.[\[2\]](#)[\[3\]](#)

- Health Effects: Inhalation of dusts or mists can irritate the mucous membranes and respiratory tract.[2] Ingestion can cause gastroenteritis with symptoms like nausea, vomiting, and diarrhea.[2]

Q2: What immediate actions should be taken in case of skin or eye contact with **sodium chlorite**?

A2: In case of accidental exposure, immediate action is crucial:

- Eye Contact: Immediately flush the eyes with an eyewash station for at least 20 minutes and seek prompt medical attention.[3]
- Skin Contact: If you become contaminated, step into a safety shower and wash down completely.[3] Remove all contaminated clothing while under the shower and keep it wet until it can be properly disposed of or decontaminated.[3] For minor exposure, contaminated clothing can be soaked with water and then laundered; for significant exposure, it should be soaked and disposed of according to local regulations.[3]

Q3: Can I store **sodium chlorite** in any container?

A3: No. **Sodium chlorite** solutions should be stored in designated, clean, closed, and non-translucent containers.[1] Recommended materials for bulk storage tanks include fiberglass reinforced plastic (FRP) with specific resins, or high-density polyethylene (HDPE).[3][4] Piping should be PVC Schedule 80 or CPVC.[3] It is essential to verify the compatibility of any storage materials with the manufacturer.[3]

Q4: What are the general storage guidelines for **sodium chlorite**?

A4: Proper storage is critical for safety:

- Store in a cool, dry, well-ventilated area away from direct sunlight or UV light, as this can reduce the product's strength.[1][4]
- The storage area should be fire-resistant and equipped with an effective sprinkler system.[4]
- Storage temperatures should not exceed 212°F (100°C).[4]

- Keep **sodium chlorite** away from incompatible materials, including combustible materials, acids, organic materials, and reducing agents.[1][3]
- Secondary containment for bulk storage tanks should have a capacity of at least 110% of the largest tank it contains and must not house incompatible chemicals.[3]

## Troubleshooting Guides

Problem: White crystal formation observed in the **sodium chlorite** solution.

- Cause: This may be due to the solution's concentration and storage temperature. Solutions with a concentration of 31% or higher have a greater potential to crystallize at ambient temperatures.[4]
- Solution:
  - Do not apply direct heat to the storage container.[4]
  - Move the container to a warmer area where the temperature is above the crystallization point.[4]
  - Gently agitate the container to help the crystals redissolve into the solution.[4]
  - For bulk storage of concentrated solutions, ensure the tank is in a temperature-controlled environment to maintain the product above its crystallization point.[4]

Problem: A small spill of **sodium chlorite** solution has occurred in the lab.

- Immediate Actions:
  - Evacuate personnel not wearing appropriate protective equipment from the spill area.[5]
  - Remove all sources of ignition.[4]
  - Personnel involved in the cleanup must wear proper PPE, including chemical goggles, a face shield, neoprene gloves, a chemical-resistant apron, and boots.[1]
- Cleanup Procedure:

- Contain the spill using dikes or absorbents like clay or other non-flammable commercial absorbents.[1][4]
- Do not allow the spilled solution to evaporate and dry, as the resulting white powder is a powerful oxidizer and highly combustible.[3]
- Collect the absorbed material in an approved, clean plastic container for proper disposal. [1][3] Do not return the spilled material to the original container.[1]
- Thoroughly wash down the spill area with plenty of water to dilute any residual material.[3]
- Dispose of the collected waste and contaminated materials according to local, state, and federal regulations.[4]

Problem: The pH of the **sodium chlorite** solution has become acidic.

- Hazard: An acidic **sodium chlorite** solution can decompose and release toxic and explosive chlorine dioxide gas.[6]
- Immediate Actions:
  - Ensure the area is well-ventilated to prevent the accumulation of chlorine dioxide gas.
  - Wear appropriate respiratory protection (a NIOSH-approved acid gas respirator with a dust/mist filter) if there is any possibility of exposure.[1]
- Resolution:
  - Neutralize the solution. The specific neutralization process should be obtained from a technical service representative or your institution's safety protocols.
  - Monitor the pH of the solution to ensure it remains neutral or alkaline.[6]

## Data Presentation

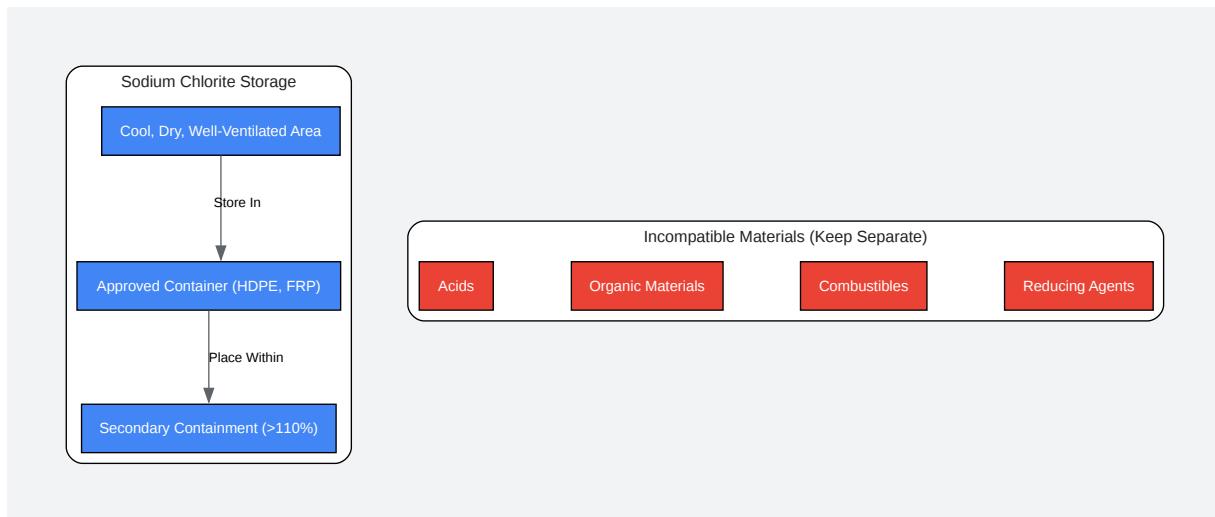
Table 1: Personal Protective Equipment (PPE) for Handling **Sodium Chlorite**

| Body Part   | Recommended PPE                                                    | Rationale                                                                                                  |
|-------------|--------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Eyes/Face   | Chemical goggles and a face shield                                 | Protects against splashes and sprays that can cause severe eye damage.[1][2]                               |
| Hands       | Neoprene gloves                                                    | Provides chemical resistance to prevent skin burns and irritation.[1]                                      |
| Body        | Chemical-resistant apron with sleeves or a chemical-resistant suit | Protects against splashes and contamination of clothing, which can become a fire hazard if it dries.[1][2] |
| Feet        | Rubber or neoprene boots                                           | Protects against spills and prevents contamination of personal footwear.[1][3]                             |
| Respiratory | NIOSH-approved acid gas respirator with a dust/mist filter         | Required when there is a potential for exposure to dusts, mists, or chlorine dioxide gas.<br>[1][2]        |

Table 2: Storage and Handling Parameters for **Sodium Chlorite**

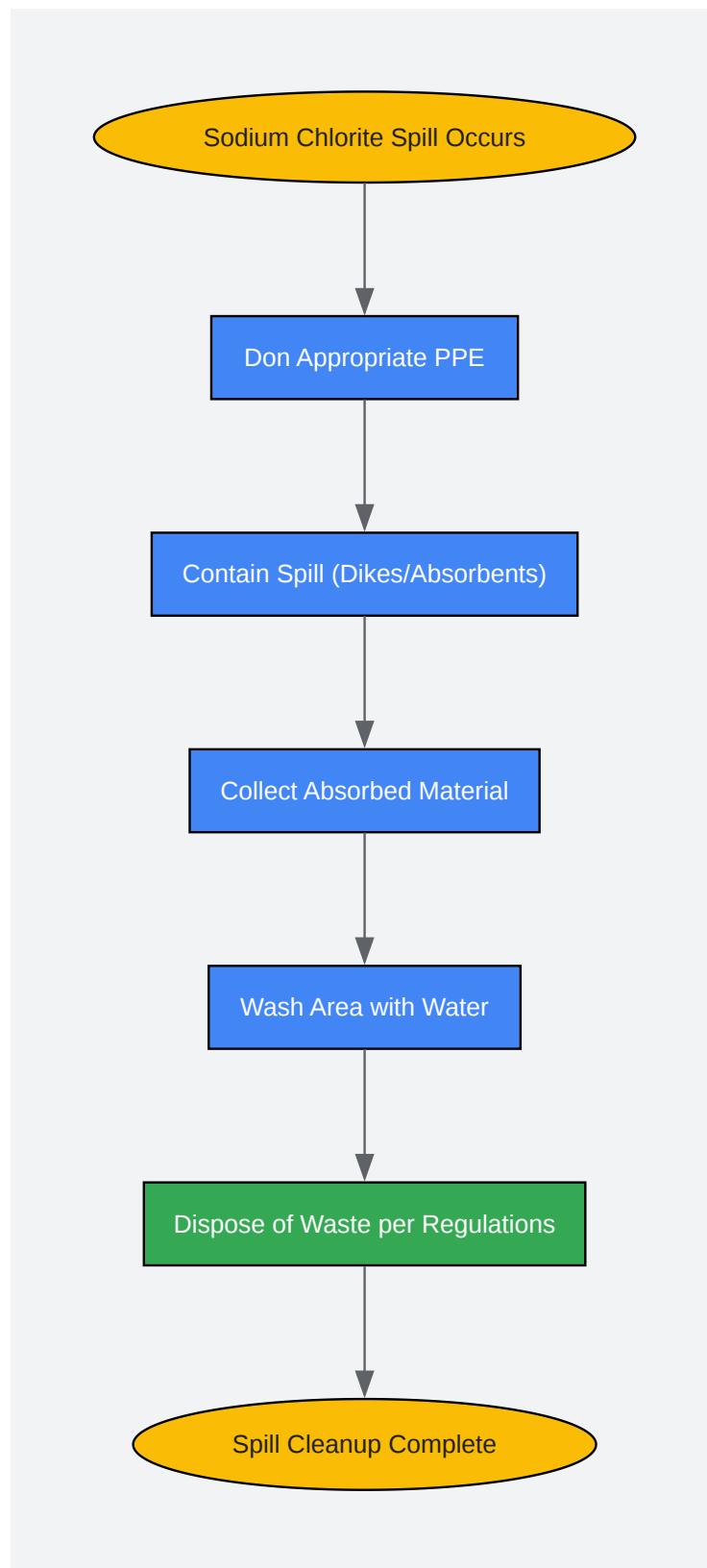
| Parameter                        | Guideline                                                                       | Reference |
|----------------------------------|---------------------------------------------------------------------------------|-----------|
| Maximum Storage Temperature      | 212°F (100°C)                                                                   | [4]       |
| Bulk Storage Container Materials | Fiberglass Reinforced Plastic (FRP), High-Density Polyethylene (HDPE), Titanium | [3][4]    |
| Piping Materials                 | PVC Schedule 80, CPVC                                                           | [3]       |
| Secondary Containment Capacity   | At least 110% of the largest tank it contains                                   | [3]       |
| Common IBC/Tote Capacities       | 275 or 330 gallons                                                              | [3]       |
| Crystallization Concern          | For solutions with concentrations of 31% or higher at ambient temperatures      | [4]       |

## Experimental Protocols

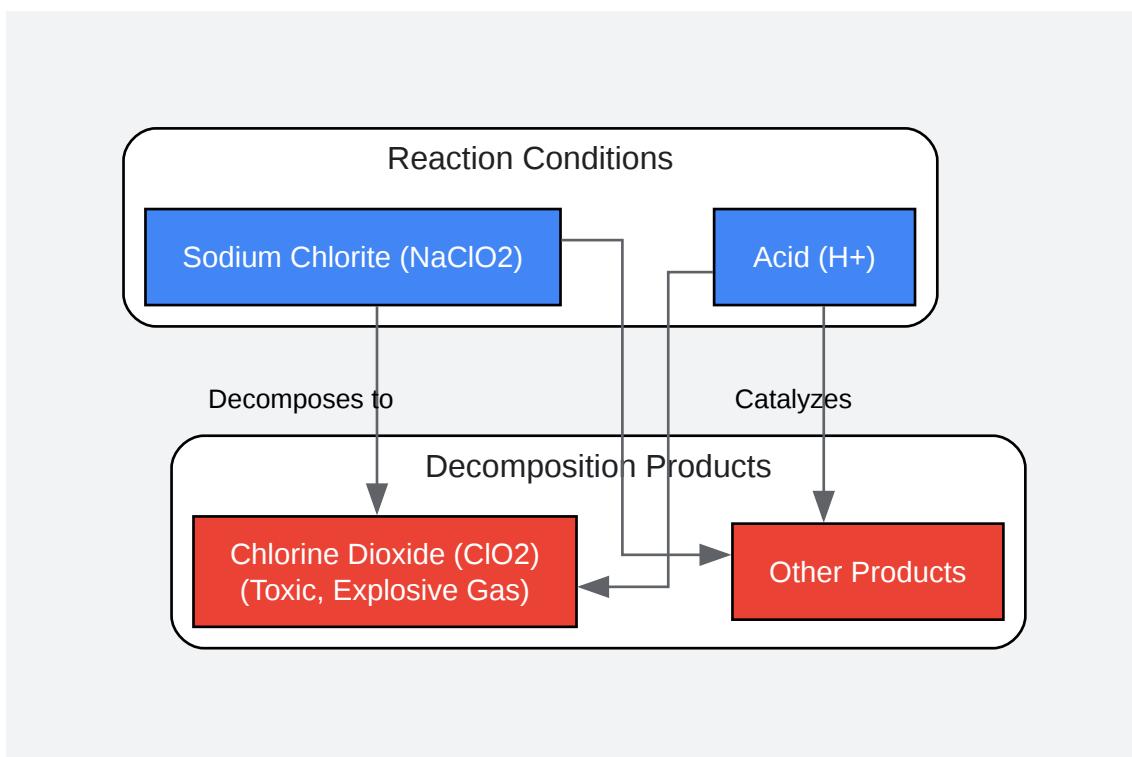

### Determination of **Sodium Chlorite** Concentration by Iodometric Titration

This method is used to determine the assay of **sodium chlorite** in a product sample.

- Principle: **Sodium chlorite** in an acidic medium oxidizes potassium iodide to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate using a starch indicator.
- Apparatus:
  - Burette
  - Erlenmeyer flask
  - Pipettes
  - Graduated cylinders


- Reagents:
  - Potassium iodide (KI), reagent grade
  - Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or Hydrochloric acid (HCl), concentrated
  - Standardized sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution (e.g., 0.1 N)
  - Starch indicator solution
  - Deionized water
- Procedure:
  - Accurately weigh a sample of the **sodium chlorite** product and dissolve it in a known volume of deionized water to create a sample solution.
  - Pipette a precise volume of the sample solution into an Erlenmeyer flask.
  - Add an excess of potassium iodide solution to the flask.
  - Carefully and slowly, add a sufficient amount of acid (sulfuric or hydrochloric) to the flask while swirling. The solution should turn a dark brown color, indicating the liberation of iodine.
  - Titrate the liberated iodine with the standardized sodium thiosulfate solution.
  - As the endpoint is approached, the brown color of the solution will fade to a pale yellow. At this point, add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.
  - Continue the titration with the sodium thiosulfate solution, adding it drop by drop, until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
  - Record the volume of the sodium thiosulfate solution used.
  - Calculate the concentration of **sodium chlorite** in the original sample based on the stoichiometry of the reactions.

## Visualizations




[Click to download full resolution via product page](#)

Caption: Proper storage conditions for **sodium chlorite**.

[Click to download full resolution via product page](#)

Caption: Workflow for cleaning up a **sodium chlorite** spill.



Caption: Decomposition pathway of **sodium chlorite** in acidic conditions.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. oxy.com [oxy.com]
- 2. oxy.com [oxy.com]
- 3. Step-by-Step Sodium Chlorite Safety Procedures [idiclo2.com]
- 4. oxy.com [oxy.com]
- 5. nj.gov [nj.gov]
- 6. US2739032A - Iron-catalyzed decomposition of sodium chlorite - Google Patents [patents.google.com]

- To cite this document: BenchChem. [addressing safety concerns in handling and storing sodium chlorite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156985#addressing-safety-concerns-in-handling-and-storing-sodium-chlorite>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)